6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride
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Overview
Description
6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride is a compound that has been recognized as a key pharmacodynamic group of PI3Kα inhibitors . It’s an important class of nitrogen-containing fused heterocyclic compounds that can effectively inhibit the growth of cancer cells .
Synthesis Analysis
Imidazo[1,2-a]pyridines, the core structure of this compound, can be synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The IUPAC name of this compound is 6-(piperazin-1-yl)imidazo[1,2-a]pyridine trihydrochloride . Its InChI code is 1S/C11H14N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h1-2,5,8-9,12H,3-4,6-7H2;3*1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.64 . It is a powder at room temperature .Scientific Research Applications
Antihistaminic and Anti-inflammatory Applications One study describes the synthesis of imidazo[1,2-b]pyridazines with cyclic amines, exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration, making it a potential candidate for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anti-diabetic Drug Development Another study focused on triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, proposing them as anti-diabetic medications. These compounds exhibited excellent antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu et al., 2019).
Pharmacokinetic and Therapeutic Applications The pharmacokinetic properties and therapeutic applications of piperazine derivatives in various diseases have been documented, emphasizing the structural diversity and functional adaptability of these compounds in drug development processes (Habernickel, 2001).
Antimicrobial and Antimalarial Activity Research has also explored the antimicrobial and antimalarial activities of new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety, showing promise against various bacterial and fungal pathogens (Bhatt et al., 2016).
CB1 Cannabinoid Receptor Antagonism A study investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor antagonism and potential applications in developing therapies for cannabinoid-related disorders (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are useful in material science because of their structural character . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating potential future directions in the field of drug discovery research.
Properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h1-2,5,8-9,12H,3-4,6-7H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNEULQHGBAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN3C=CN=C3C=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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